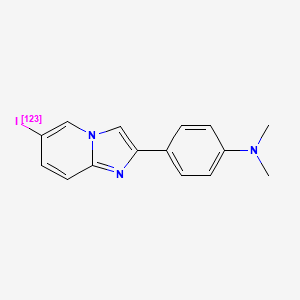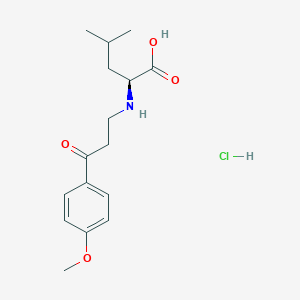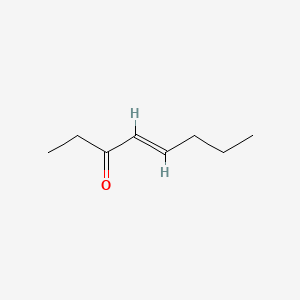
4-Octen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octen-3-one is an organic compound with the molecular formula C8H14O. It is a ketone with an unsaturated bond, specifically an α,β-unsaturated ketone. This compound is known for its distinctive odor, which is often described as metallic or mushroom-like. It is used in various applications, including as a flavoring agent and in scientific research.
Méthodes De Préparation
4-Octen-3-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of butanal with acetone, followed by dehydration to form the α,β-unsaturated ketone. Industrial production methods may involve catalytic processes to ensure high yield and purity. The reaction conditions typically include the use of a base such as sodium hydroxide and controlled temperatures to facilitate the condensation and dehydration steps.
Analyse Des Réactions Chimiques
4-Octen-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols, such as 4-octen-3-ol.
Substitution: The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Octen-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research has explored its potential use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor profile.
Mécanisme D'action
The mechanism of action of 4-Octen-3-one involves its interaction with biological targets, such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in pathogens . The compound’s unsaturated bond and carbonyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
4-Octen-3-one can be compared with other similar compounds, such as:
Oct-1-en-3-one:
1-Octen-3-ol: The alcohol analog of this compound, known for its use as a mosquito attractant.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.
Propriétés
Numéro CAS |
69065-31-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(E)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+ |
Clé InChI |
JPTOCTSNXXKSSN-VOTSOKGWSA-N |
SMILES isomérique |
CCC/C=C/C(=O)CC |
SMILES canonique |
CCCC=CC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


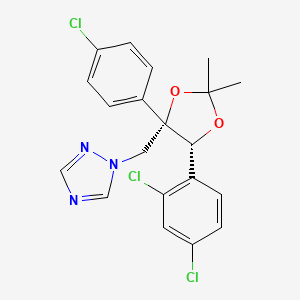

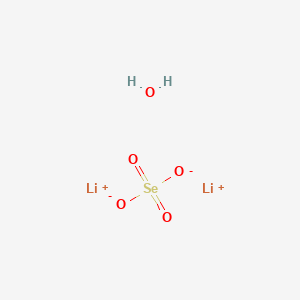
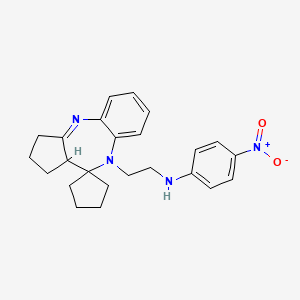
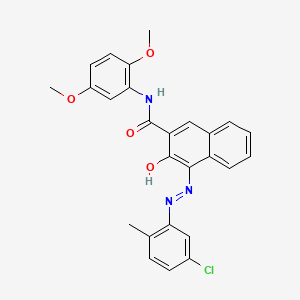
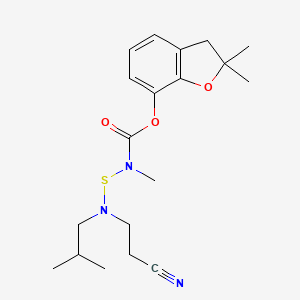


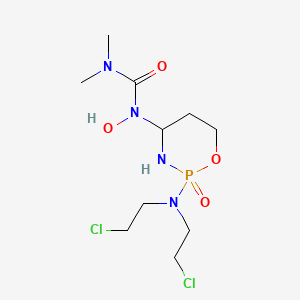
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)

